1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
NEEKSXKGIFHJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Halide and Nucleophile Reactions
A common approach to cyclopropane carboxylic acids involves the reaction of haloalkyl precursors with nucleophiles such as cyanide or nitroacetate esters, followed by cyclization and hydrolysis steps. For example:
- Reaction of 1-bromo-3-chloropropane with a metal cyanide to form nitrile intermediates, which can be subsequently converted to cyclopropanecarboxylic acid derivatives after reduction and hydrolysis steps.
- Use of nitroacetate esters with 1,2-dihaloethane under alkylation and cyclization conditions, followed by nitroreduction and hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid analogs.
These methods emphasize the importance of controlled cyclization conditions to avoid polymerization or side reactions.
Esterification and Cyclization
Pre-esterification of carboxylic acid intermediates is often necessary to facilitate cyclization without unwanted polymerization or lactone reformation. For example:
- Conversion of γ-butyrolactone to 4-chlorobutyric acid, esterification to methyl 4-chlorobutyrate, followed by sodium methoxide-mediated cyclization to methyl cyclopropanecarboxylate.
- Use of phase transfer catalysts and sodium hydroxide in chlorinated solvents like dichloromethane to promote cyclization of chlorobutyrate esters.
Oxidation of Cyclopropanecarboxaldehyde
An alternative route involves oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures to yield cyclopropanecarboxylic acid. This free radical oxidation proceeds without catalysts or solvents, simplifying product isolation and reducing costs.
Industrial and Laboratory Scale Considerations
Reaction Conditions and Equipment
- Typical cyclization reactions occur at 80–150 °C under reflux or controlled pressure.
- Distillation apparatus with multiple necks, stirrers, thermometers, and distillation columns are used to separate products and remove catalysts.
- Vacuum distillation and fractional distillation help isolate pure cyclopropanecarboxylic acid derivatives with yields up to 90%.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
*Estimated based on structural similarity to .
Key Observations:
- Lipophilicity : The ethylcyclohexyl group confers higher lipophilicity compared to polar substituents like hydroxyphenylmethyl (LogP ~2.5–3.5 estimated) . This property enhances membrane permeability but may reduce aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) acidify the carboxylic proton (pKa ~3–4), whereas electron-donating groups (e.g., methoxy in ) raise pKa (~4–5).
Table 2: Comparative Physicochemical Data
Stability and Reactivity
- Cyclopropane Ring Stability : Strain in the cyclopropane ring is mitigated by bulky substituents (e.g., ethylcyclohexyl), which provide steric protection against ring-opening reactions .
- Carboxylic Acid Reactivity : The acid group participates in salt formation, amidation, or esterification, critical for prodrug strategies (e.g., ethyl esters in ).
Biological Activity
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique molecular structure, which includes a cyclopropane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 196.29 g/mol. The compound features a cyclopropane ring that imparts significant strain energy, influencing its reactivity and interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Cyclopropane Ring | Provides unique strain characteristics |
| Carboxylic Acid Group | Capable of hydrogen bonding and electrostatic interactions |
| Ethyl Substitution | Alters steric and electronic properties |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The strain in the cyclopropane ring can enhance its binding affinity to specific biological targets.
Interaction with Biological Targets
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity through competitive or non-competitive inhibition.
- Receptors : It can bind to G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that affect cellular responses.
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with related compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Cyclohexyl)cyclopropane-1-carboxylic acid | Cyclohexyl group without ethyl substitution | Different steric and electronic properties |
| 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid | Methyl group at position 4 | Varying reactivity and biological activity |
| 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid | Methyl group at position 3 | Unique chiral nature affecting interactions |
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Therapeutic Applications : Research indicates potential applications in pain management and anti-inflammatory therapies due to its interaction with pain receptors.
- Pharmacological Studies : In vitro studies have shown that this compound can modulate the activity of specific GPCRs, suggesting a role in drug development for conditions like anxiety and depression.
Notable Research
A study published in Pharmaceutical Research highlighted the compound's ability to selectively bind to certain GPCR subtypes, leading to varied physiological effects depending on receptor activation pathways .
Q & A
Q. Table 1: Comparative Enzyme Inhibition Profiles of Cyclopropane Analogs
*ΔG calculated via density functional theory (DFT) for ACC binding .
Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., variable IC values), cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
- Synthetic Optimization : Employ Design of Experiments (DoE) to map solvent, catalyst, and temperature interactions, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
